(5-Bromobenzofuran-2-yl)boronic acid

Catalog No.
S691728
CAS No.
331833-99-9
M.F
C8H6BBrO3
M. Wt
240.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromobenzofuran-2-yl)boronic acid

CAS Number

331833-99-9

Product Name

(5-Bromobenzofuran-2-yl)boronic acid

IUPAC Name

(5-bromo-1-benzofuran-2-yl)boronic acid

Molecular Formula

C8H6BBrO3

Molecular Weight

240.85 g/mol

InChI

InChI=1S/C8H6BBrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H

InChI Key

HQMBWRQPVIXJIU-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O

(5-Bromobenzofuran-2-yl)boronic acid (CAS: 331833-99-9) is a highly versatile, bifunctional heterocyclic building block featuring a reactive boronic acid at the C2 position and a stable bromine atom at the C5 position . With a molecular weight of 240.85 g/mol, it serves as a critical precursor in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings [1]. The compound's primary industrial and scientific value lies in its orthogonal reactivity, allowing chemists to rapidly install the benzofuran core onto complex scaffolds via the C2 position while retaining the C5 bromine for subsequent downstream functionalization, such as amination, stannylation, or extended arylation [2].

Research Fit

Synthetic Strategy
Orthogonal dual-handle architecture for iterative Suzuki-Miyaura cross-coupling and divergent library synthesis.
Procurement Confidence
Controlled purity specifications from multiple qualified vendors with supporting analytical documentation.
Storage & Handling
Long-term integrity maintained at -20°C under inert atmosphere to preserve boronic acid reactivity.

Substituting (5-Bromobenzofuran-2-yl)boronic acid with simpler analogs severely disrupts modular synthetic workflows. Using the non-halogenated (Benzofuran-2-yl)boronic acid eliminates the C5 handle, requiring a harsh, non-regioselective bromination step later in the synthesis that can degrade sensitive downstream functional groups [1]. Conversely, attempting to use 5-Bromobenzofuran as a starting material requires cryogenic lithiation (e.g., n-BuLi at -78 °C) to install the boronic acid at C2, a process plagued by competing halogen-metal exchange at the C5 bromine, leading to poor yields and complex purification [2]. Furthermore, while the corresponding pinacol ester (Bpin) offers enhanced shelf stability, it suffers from lower atom economy and often requires harsher basic conditions to initiate coupling, making the free boronic acid the optimal choice for mild, step-efficient procurement[3].

Substitution Risk

This Product
(5-Bromobenzofuran-2-yl)boronic acid: dual orthogonal handles (C2 boronic acid, C5 bromine) enable iterative cross-coupling and divergent library synthesis.
May not transfer directly
Potential Substitute
Benzofuran-2-boronic acid: single boronic acid handle only; lacks the bromine site required for a second coupling step.
This Product
C5 bromine provides an orthogonal electrophilic partner after the initial C2 Suzuki coupling, enabling sequential diversification.
Collapses library design
Potential Substitute
Benzofuran-3-boronic acid: regioisomeric boronic acid with no C5 halogen; precludes planned divergent SAR strategies.

Orthogonal Reactivity for Stepwise Cross-Coupling

The core procurement advantage of (5-Bromobenzofuran-2-yl)boronic acid is its ability to undergo highly chemoselective Suzuki-Miyaura coupling at the C2 position without premature activation of the C5-Br bond [1]. When reacted with heteroaryl halides under standard Pd(PPh3)4 catalysis, the C2 boronic acid couples efficiently while leaving the C5 bromine intact for subsequent transformations [2]. In contrast, using a generic monofunctional analog like (Benzofuran-2-yl)boronic acid terminates the chain, requiring a subsequent electrophilic bromination that often yields a mixture of regioisomers and degrades sensitive moieties [3].

Evidence DimensionPreservation of C5 functional handle during C2 coupling
Target Compound Data100% retention of C5-Br during standard Suzuki conditions
Comparator Or Baseline(Benzofuran-2-yl)boronic acid (0% downstream handle retention, requires post-coupling bromination)
Quantified DifferenceEliminates 1-2 synthetic steps (bromination and purification) compared to the non-halogenated analog
ConditionsPd-catalyzed aqueous/organic Suzuki-Miyaura coupling (e.g., Pd(PPh3)4, Na2CO3, 90 °C)

Allows procurement teams to source a single bifunctional building block that enables modular, multi-step scaffold building without mid-route halogenation.

Coupling Efficiency
Class-level
98% yield for benzofuran-2-ylboronic acid with 5-bromopyrimidine under Pd/C; class-expected 70–98% for benzofuran-2-yl boronic acids.
Supports reliable C–C bond formation at C2 position for procurement planning.
Data from unsubstituted analog; 5-Br inductive effect may marginally modulate rate.

Atom Economy and Coupling Efficiency vs. Pinacol Esters

For large-scale synthesis, the free boronic acid offers a distinct mass-efficiency advantage over its pinacol ester (Bpin) counterpart [1]. (5-Bromobenzofuran-2-yl)boronic acid has a molecular weight of 240.85 g/mol, whereas the corresponding Bpin ester weighs 323.00 g/mol, meaning the free acid delivers approximately 25% more active boron per gram procured. Furthermore, the free boronic acid lacks the steric bulk of the pinacol group, allowing for faster transmetalation in mild aqueous-base conditions, whereas Bpin esters often require extended heating or stronger bases to achieve complete hydrolysis and coupling[1].

Evidence DimensionActive boron mass fraction and atom economy
Target Compound DataMW 240.85 g/mol (High active mass fraction)
Comparator Or Baseline(5-Bromobenzofuran-2-yl)boronic acid pinacol ester (MW 323.00 g/mol)
Quantified Difference~25% higher active material per procured gram and reduced steric hindrance
ConditionsStandard stoichiometric mass calculations and mild aqueous coupling conditions

Reduces raw material mass requirements by 25% and allows for milder reaction conditions, lowering overall process costs.

Orthogonal Reactivity
Head-to-head
Two reactive sites: C2 boronic acid (nucleophilic) and C5 bromine (electrophilic) vs. single site in non-halogenated analogs.
Enables divergent iterative cross-coupling for SAR library synthesis.
Pd-catalyzed Suzuki-Miyaura conditions; orthogonal handles confirmed in model studies.

Elimination of Cryogenic Pre-Functionalization Steps

Procuring the pre-borylated (5-Bromobenzofuran-2-yl)boronic acid directly bypasses the need to synthesize it in-house from 5-Bromobenzofuran . In-house borylation at the C2 position requires the use of strong bases like n-butyllithium at cryogenic temperatures (-78 °C) to deprotonate the C2 carbon [1]. This process is highly problematic because the C5-Br bond is susceptible to competing halogen-metal exchange, leading to complex mixtures of borylated products and significant yield losses [2]. By sourcing the pre-formed boronic acid, manufacturers eliminate a hazardous, energy-intensive cryogenic step and guarantee regiochemical purity.

Evidence DimensionProcess temperature and side-product formation
Target Compound DataReady-to-use bench-stable reagent (0 cryogenic steps)
Comparator Or Baseline5-Bromobenzofuran (Requires -78 °C lithiation and risks C5-Br exchange)
Quantified DifferenceEliminates 1 cryogenic step and prevents >10-20% yield loss from off-target lithiation
ConditionsIndustrial scale-up and reactor processing

Significantly lowers manufacturing overhead by avoiding cryogenic reactors and improves batch-to-batch reproducibility.

Commercial Purity
Source review
97–≥98% purity across multiple vendors with COA, NMR, HPLC, and GC batch certificates available.
Supply chain redundancy with batch-to-batch reproducibility.
Vendor-reported specifications; independent verification recommended.
Physicochemical Profile
Data to verify
Predicted LogP 0.76, TPSA 53.6 Ų, LogS -3.01; ΔMW +78.9 g/mol vs. non-brominated analog.
Informs solvent selection for high-throughput automated synthesis.
In silico consensus; experimental solubility and chromatographic behavior should be confirmed.
Crystal Structure
Class-level
5-Bromobenzofuran-2-yl scaffold confirmed by X-ray in triclinic P-1 space group; Br···π interactions stabilize packing.
Definitive structural proof supports SAR model building and patent filings.
Structure from oxime derivative; core geometry applies to parent building block.
Patent Synthesis
Supporting evidence
Explicitly cited as a building block for HCV NS5A inhibitor compounds of Formula (I) in patent literature.
Supports synthesis of patent-claimed chemotypes for antiviral target research.
Therapeutic claims require independent validation; research use only.

Synthesis of Alzheimer's PET Imaging Agents

Directly leverages the orthogonal reactivity detailed in Section 3. The C2 boronic acid is coupled to a pyridine core via Suzuki-Miyaura coupling, while the retained C5-Br is subsequently converted to a tributyltin group for radioiodination (e.g., [124I]IBETA), enabling rapid access to critical diagnostic tracers [1].

Modular Construction of Kinase Inhibitors

Utilizes the high atom economy and mild coupling conditions of the free boronic acid to attach the benzofuran moiety to delicate heterocyclic scaffolds, such as pyrazines, without degrading sensitive functional groups, streamlining the discovery of novel therapeutics [2].

Scale-Up of Organic Electronic Materials

Benefits from the elimination of cryogenic borylation steps. The pre-functionalized building block allows for the cost-effective, room-temperature assembly of extended conjugated systems used in OLEDs and fluorescent probes, ensuring high batch-to-batch reproducibility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Divergent SAR library synthesis
Orthogonal dual-handle architecture (C2 boronic acid, C5 bromine)
Sequential cross-coupling reproducibility and scope diversity
HCV NS5A inhibitor research
Patent-validated building block for NS5A-targeting chemotypes
Faithful reproduction of patent synthetic routes and target engagement profiling
Automated high-throughput synthesis
Balanced physicochemical profile (moderate LogP, TPSA) compatible with standard solvents
Solubility and coupling efficiency under automated parallel synthesis conditions
Fragment-based lead discovery
Crystallographically confirmed scaffold geometry and regiochemistry
X-ray co-crystal structure interpretation and binding-mode analysis

Wikipedia

(5-Bromo-1-benzofuran-2-yl)boronic acid

Explore Compound Types